molecular formula C21H42O5 B12729577 Glycerol (2-(12-hydroxystearate)) CAS No. 872803-98-0

Glycerol (2-(12-hydroxystearate))

Cat. No.: B12729577
CAS No.: 872803-98-0
M. Wt: 374.6 g/mol
InChI Key: MCFVIIRWMQHVIQ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for glycerol (2-(12-hydroxystearate)) is 1,3-dihydroxypropan-2-yl 2-hydroxyoctadecanoate , reflecting its esterification at the secondary hydroxyl group of glycerol with 12-hydroxystearic acid. Its molecular formula, $$ \text{C}{21}\text{H}{42}\text{O}_5 $$, corresponds to a molecular weight of 374.56 g/mol. Structurally, the molecule consists of a glycerol backbone with a 12-hydroxystearoyl group attached to the central carbon, while the primary hydroxyl groups remain unesterified (Figure 1).

Key structural features :

  • A 12-hydroxyl group on the stearic acid chain, introducing polarity.
  • Ester linkage at the glycerol sn-2 position, influencing molecular orientation.
  • Hydrocarbon tail (17 carbons) contributing to lipophilicity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the ester bond (IR absorption at ~1730 cm$$^{-1}$$) and hydroxyl groups (broad peak at ~3400 cm$$^{-1}$$). X-ray crystallography further reveals a crystalline lattice stabilized by hydrogen bonding between hydroxyl groups.

Property Value Source
Boiling point 485°C at 101.325 kPa
Density 1.1 g/cm$$^3$$ at 20°C
Water solubility 650 µg/L at 20°C
Partition coefficient (LogP) 5.08 at 20°C

Historical Context and Discovery

The discovery of glycerol (2-(12-hydroxystearate)) is intertwined with the industrial exploitation of castor oil, a natural source of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). Hydrogenation of castor oil yields 12-hydroxystearic acid, a precursor for synthesizing glyceryl esters. Early 20th-century research into hydrogenated castor oil derivatives identified glyceryl tris-12-hydroxystearate as a key component of "castor wax," a material prized for its thermal stability and water resistance.

The monoester variant, glycerol (2-(12-hydroxystearate)), emerged as a distinct entity during mid-20th-century studies on partial esterification of glycerol with hydroxylated fatty acids. Its synthesis was first reported in patent literature from the 1950s, focusing on emulsifiers for cosmetic formulations. By the 1970s, advancements in chromatographic purification enabled its isolation and characterization, cementing its role in specialty chemicals.

Role in Lipid Chemistry and Industrial Relevance

In lipid chemistry, glycerol (2-(12-hydroxystearate)) serves as a model compound for studying asymmetric esterification effects on surfactant behavior. The sn-2 substitution pattern creates a bent molecular geometry, enhancing interfacial activity compared to sn-1 or sn-3 isomers. This structural anisotropy facilitates micelle formation in nonpolar solvents, with critical micelle concentrations (CMC) empirically determined at 0.1–1.0 mM.

Industrial applications include :

  • Cosmetics : As a viscosity modifier in lipsticks and stick deodorants, leveraging its waxy consistency and compatibility with pigments.
  • Pharmaceuticals : As an excipient in topical creams, where it enhances drug solubility and skin permeability.
  • Food technology : Approved under FDA 21 CFR 176.170 and 177.2800 for use in food-contact coatings and packaging materials.

Recent innovations exploit its hydroxyl groups for chemical functionalization, such as grafting polyethylene glycol chains to create biodegradable surfactants. Furthermore, its low environmental persistence (hydrolysis half-life >30 days in aqueous media) aligns with green chemistry initiatives, spurring interest in sustainable material design.

Properties

CAS No.

872803-98-0

Molecular Formula

C21H42O5

Molecular Weight

374.6 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate

InChI

InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3

InChI Key

MCFVIIRWMQHVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O

Origin of Product

United States

Preparation Methods

Enzymatic Esterification Using Lipase Catalysts

One of the most studied and efficient methods for preparing glycerol (2-(12-hydroxystearate)) involves lipase-catalyzed esterification of glycerol with 12-hydroxystearic acid. This method offers mild reaction conditions, high selectivity, and environmentally friendly processing.

  • Reaction Conditions:

    • Molar ratio of 12-hydroxystearic acid to glycerol: approximately 3:1
    • Temperature: 85°C (just above the melting point of 12-hydroxystearic acid)
    • Catalyst: Immobilized lipase, such as Rhizomucor miehei lipase (Lipozyme RMIM)
    • Reaction medium: Solvent-free, substrates act as the medium
    • Water activity (Aw): Adjusted to 0.11 to optimize enzyme activity
    • Stirring: Vigorous magnetic stirring at 150 rpm
    • Reaction time: Variable, with samples taken periodically for HPLC analysis
  • Process Highlights:

    • Glycerol is adsorbed on silica gel (1:1 w/w) to improve enzyme accessibility.
    • No organic solvents are required due to the melting of 12-hydroxystearic acid at reaction temperature.
    • The enzymatic process yields high purity monoacylglycerols with minimal side reactions.
  • Research Findings:

    • Optimal lipase loading is about 10% (w/w) relative to 12-hydroxystearic acid.
    • The reaction proceeds efficiently under solvent-free conditions, reducing environmental impact.
    • The enzymatic method allows for selective monoester formation without extensive by-products.
Parameter Value/Condition
Molar ratio (12-HSA:GL) 3:1
Temperature 85°C
Catalyst Immobilized lipase (Lipozyme RMIM)
Catalyst loading 10% w/w of 12-HSA
Water activity (Aw) 0.11
Stirring speed 150 rpm
Reaction medium Solvent-free

Sources:

Chemical Esterification

Chemical esterification involves direct reaction of glycerol with 12-hydroxystearic acid under acidic or catalytic conditions, often requiring elevated temperatures and removal of water to drive the reaction forward.

  • Typical Procedure:

    • Glycerol and 12-hydroxystearic acid are mixed in stoichiometric or excess ratios.
    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used.
    • Reaction temperature ranges from 140°C to 180°C.
    • Water formed during esterification is continuously removed to shift equilibrium.
    • The reaction is monitored for viscosity and hydroxyl number to assess conversion.
  • Product Characteristics:

    • The product is often a yellow liquid with viscosity ranging from 50 to 300 mPas at 25°C.
    • Hydroxyl number can range from 0 to less than 15, indicating degree of esterification.
  • Advantages and Limitations:

    • Chemical esterification is straightforward and scalable.
    • However, it may require higher energy input and can produce side products.
    • Purification steps may be necessary to remove unreacted glycerol and acid.
Parameter Value/Condition
Temperature 140–180°C
Catalyst Acid catalysts (e.g., H2SO4)
Viscosity (25°C) 50–300 mPas
Hydroxyl number 0–15
Water removal Continuous during reaction

Source:

Since 12-hydroxystearic acid is the key fatty acid for esterification, its preparation is critical.

Enzymatic Hydrolysis and Hydrogenation of Castor Oil

  • Castor oil, rich in ricinoleic acid, is enzymatically hydrolyzed using lipases or enzyme combinations at 15–50°C to release ricinoleic acid and glycerol.
  • After separation of glycerol and enzymes, ricinoleic acid is hydrogenated under mild conditions using metal catalysts (e.g., Pt, Pd, Ni on supports) to convert it into 12-hydroxystearic acid.
  • This two-step process avoids polymerization and degradation, yielding high-purity 12-hydroxystearic acid with low odor and color.
Step Conditions/Details
Hydrolysis temperature 15–50°C
Enzymes used Lipases or enzyme combinations
Separation method Phase separation or centrifugation
Hydrogenation catalyst Pt, Pd, Ni on activated carbon or alumina
Hydrogenation conditions Mild, avoiding polymerization

Sources:

Aspect Enzymatic Esterification Chemical Esterification
Reaction conditions Mild temperature (~85°C), solvent-free High temperature (140–180°C), acid catalyst
Selectivity High, monoester formation favored Lower, possible side reactions
Environmental impact Low, no solvents or harsh chemicals Higher, acid catalysts and energy use
Product purity High, minimal by-products May require purification
Scalability Moderate, dependent on enzyme cost High, well-established industrial method
  • Lipase-catalyzed esterification is a preferred method for synthesizing glycerol (2-(12-hydroxystearate)) due to its selectivity and mild conditions, with optimal parameters including a 3:1 molar ratio of 12-hydroxystearic acid to glycerol, 85°C temperature, and 10% lipase loading.
  • Chemical esterification remains a viable industrial method, especially for large-scale production, operating at higher temperatures with acid catalysts and continuous water removal to drive the reaction.
  • The precursor 12-hydroxystearic acid is efficiently produced by enzymatic hydrolysis of castor oil followed by catalytic hydrogenation, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

  • Glycerol Tris(12-Hydroxystearate) : Three 12-hydroxystearate chains (C₁₈ with a hydroxyl group at C12) esterified to glycerol.
  • Methyl 12-Hydroxystearate (CAS 141-23-1): Methyl ester of 12-hydroxystearic acid (single ester group) .
  • Ethylhexyl 12-Hydroxystearate (CAS 29710-25-6): Branched 2-ethylhexyl ester of 12-hydroxystearic acid .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
Glycerol Tris(12-Hydroxystearate) 939.48 89.4 Insoluble in water Three hydroxyl groups (C12)
Glycerol Tristearate 891.45 ~70–80* Insoluble in water No hydroxyl groups
Methyl 12-Hydroxystearate 314.51 48 Organic solvents One hydroxyl group (C12)
Ethylhexyl 12-Hydroxystearate 412.69 Not reported Limited data Branched alkyl chain

*Typical range for glycerol tristearate based on analogous triglycerides.

Stability and Reactivity

  • Glycerol Tris(12-Hydroxystearate) : Stable at processing temperatures (up to 180°C) but degrades above 872°C .
  • Glycerol Tristearate : Thermally stable but prone to hydrolysis in acidic/alkaline environments .

Research Findings and Implications

  • Biodegradable Polymers: Glycerol tris(12-hydroxystearate) outperforms non-hydroxylated esters in PHB processing, reducing die pressure during extrusion by 15–20% .
  • Environmental Applications : Hydroxylated esters show promise in wastewater treatment by enhancing microbial lipid interactions .

Q & A

Q. Q1. What are the standard methods for synthesizing glycerol (2-(12-hydroxystearate)) and validating its purity in academic research?

Answer: Glycerol (2-(12-hydroxystearate) is synthesized via esterification of glycerol with 12-hydroxystearic acid under controlled catalytic conditions. Key validation steps include:

  • Chromatographic analysis : HPLC with a C18 column and UV detection (210 nm) to resolve positional isomers and quantify purity .
  • Spectroscopic characterization : 1^1H NMR (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) and FT-IR (C=O stretch at ~1730 cm1^{-1}) to confirm ester bond formation .
  • Thermal stability testing : Differential scanning calorimetry (DSC) to assess melting behavior (typically 48–50°C for methyl 12-hydroxystearate derivatives) .

Q. Q2. How do researchers ensure experimental reproducibility when studying glycerol (2-(12-hydroxystearate))-based formulations?

Answer: Reproducibility requires strict control of:

  • Reagent sourcing : Use certified standards (e.g., Methyl 12-hydroxystearate ≥99% purity, stored at 0–6°C) to minimize batch variability .
  • Reaction conditions : Document temperature (±1°C), catalyst concentration (e.g., 0.5–1.0% H2_2SO4_4), and reaction time (typically 4–6 hours) .
  • Statistical replication : Follow guidelines like those in EU Tobacco Directive 2014/40/EU, which mandates ≥3 replicates for analytical assays .

Advanced Research Questions

Q. Q3. What molecular-level interactions govern the rheological properties of lithium 12-hydroxystearate-thickened greases containing glycerol derivatives?

Answer: Advanced studies combine computational and experimental approaches:

  • Molecular dynamics (MD) simulations : Reveal that lithium ions coordinate with hydroxyl and carboxyl groups, forming compact aggregates (density ~0.964 g/cm3^3) that enhance grease stability .
  • Solvent dispersion studies : Polar solvents (e.g., tetrahydrofuran) disrupt soap-oil networks more effectively than nonpolar solvents (e.g., heptane), indicating dipole-dipole interactions dominate thickener dissolution .
  • Additive interactions : Polar additives (e.g., antioxidants) may competitively bind to lithium ions, reducing thickener efficiency by 15–20% .

Q. Q4. How can conflicting data on the environmental impact of glycerol (2-(12-hydroxystearate))-based lubricants be resolved?

Answer: Contradictions arise from differing test protocols:

  • Biodegradability assays : OECD 301B (ready biodegradability) vs. OSPAR criteria. Calcium 12-hydroxystearate greases meet OSPAR only if formulated with unmodified, plant-derived oils .
  • Toxicity endpoints : Daphnia magna EC50_{50} values vary by >10x depending on dispersant use. Standardize testing per ISO 6341:2012 .
  • Lifecycle analysis : Include synthesis waste (e.g., glycerol byproducts) in environmental assessments, as they contribute 30–40% of total carbon footprint .

Q. Q5. What advanced techniques characterize the supramolecular structure of glycerol (2-(12-hydroxystearate)) aggregates in non-aqueous systems?

Answer:

  • Small-angle X-ray scattering (SAXS) : Quantifies aggregate size (radius of gyration ~5–10 nm) and morphology (lamellar vs. hexagonal phases) .
  • Rheo-NMR : Correlates shear-thinning behavior with alignment of hydroxyl-rich domains under stress .
  • Atomic force microscopy (AFM) : Visualizes network formation at the nanoscale, showing defects increase by 50% in the presence of trace water (>200 ppm) .

Methodological Considerations for Data Interpretation

Q. Q6. How should researchers design experiments to distinguish between solvent-thickener and solvent-additive interactions?

Answer:

  • Control experiments : Compare grease dispersion in heptane (nonpolar) vs. tetrahydrofuran (polar) to isolate solvent-thickener effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd_d) between solvents/additives and lithium 12-hydroxystearate (e.g., Kd_d = 1.2 × 104^4 M1^{-1} for THF) .
  • Fractional factorial design : Vary additive concentration (0–5%) and solvent polarity to model interaction significance (p < 0.05) .

Q. Q7. What strategies mitigate artifacts in thermal stability studies of glycerol (2-(12-hydroxystearate)) derivatives?

Answer:

  • Oxidative stabilization : Conduct DSC under nitrogen atmosphere to prevent degradation above 150°C .
  • Sample preparation : Use hermetic pans to avoid moisture absorption, which lowers melting points by 3–5°C .
  • Baseline correction : Subtract solvent (e.g., mineral oil) endotherms to isolate compound-specific transitions .

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